

An In-Depth Technical Guide to the SLC26 Family of Anion Exchangers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Introduction

The Solute Carrier 26 (SLC26) family comprises a group of multifunctional anion exchangers and channels that play crucial roles in a wide array of physiological processes. These transporters are integral to the regulation of ion homeostasis, acid-base balance, and cellular volume in various tissues. Dysregulation or mutation of SLC26 family members is implicated in a range of human diseases, making them significant targets for therapeutic intervention. This guide provides a comprehensive overview of the SLC26 family, detailing their structure, function, physiological significance, and the experimental methodologies used to study them.

Molecular Structure and Function

The SLC26 family in humans consists of 10 functional protein members, designated SLC26A1 through SLC26A11 (with SLC26A10 being a pseudogene). These proteins share a common structural architecture, typically featuring 10 to 14 transmembrane domains, a feature that facilitates the transport of a diverse array of anions across the cell membrane. These anions include chloride (Cl^-), bicarbonate (HCO_3^-), sulfate (SO_4^{2-}), oxalate, iodide (I^-), and formate. [\[1\]](#)[\[2\]](#)[\[3\]](#)

A hallmark of the SLC26 family is the presence of a conserved C-terminal Sulfate Transporter and Anti-Sigma factor antagonist (STAS) domain. This domain is crucial for the proper

trafficking of the transporters to the plasma membrane and for their functional regulation through interactions with other proteins and signaling molecules.[\[1\]](#)

Physiological Roles and Disease Association

Members of the SLC26 family are expressed in a tissue-specific manner and are involved in a variety of physiological functions:

- SLC26A1 (SAT1): Primarily a sulfate and oxalate transporter, it is crucial for sulfate homeostasis and is implicated in the formation of calcium oxalate kidney stones.[\[4\]](#)
- SLC26A2 (DTDST): A sulfate and chloride transporter essential for cartilage development. Mutations in this gene lead to a spectrum of skeletal disorders known as chondrodysplasias. [\[5\]](#)
- SLC26A3 (DRA): A key chloride/bicarbonate exchanger in the intestine, critical for intestinal chloride absorption. Mutations cause congenital chloride diarrhea.[\[5\]](#)
- SLC26A4 (Pendrin): An iodide/chloride/bicarbonate exchanger vital for inner ear function and thyroid hormone synthesis. Mutations are associated with Pendred syndrome and non-syndromic hearing loss (DFNB4).[\[5\]](#)
- SLC26A5 (Prestin): Uniquely functions as a molecular motor in the outer hair cells of the cochlea, essential for cochlear amplification and hearing.[\[5\]](#)
- SLC26A6 (PAT1): A versatile anion exchanger with a broad substrate specificity, including chloride, bicarbonate, oxalate, and sulfate. It plays a role in renal and intestinal transport and is linked to hyperoxaluria.[\[3\]](#)[\[6\]](#)
- SLC26A7: Functions as a chloride channel and is involved in acid-base homeostasis in the kidney and stomach.[\[7\]](#)[\[8\]](#)
- SLC26A8: Expressed in male germ cells and is implicated in fertility.[\[5\]](#)
- SLC26A9: Functions as a chloride channel and is involved in gastric acid secretion and airway physiology.[\[9\]](#)[\[10\]](#)

- SLC26A11: A sodium-independent sulfate transporter with high expression in the brain, kidney, and placenta.[\[11\]](#)[\[12\]](#)

Quantitative Data on SLC26 Transporters

The following tables summarize the available quantitative data on the substrate selectivity, transport kinetics, and tissue expression of the SLC26 family members.

Table 1: Substrate Selectivity and Transport Kinetics (Km and Vmax)

Transporter	Substrate(s)	Apparent Affinity (Km)	Maximum Velocity (Vmax)	Ion Selectivity/ Conductance Sequence	Reference(s)
SLC26A1	Sulfate	0.136 mM	Stimulated by extracellular Cl ⁻	-	[4] [13] [14]
Oxalate	High affinity	-	-	[4]	
SLC26A2	Sulfate, Oxalate, Cl ⁻	-	-	-	[15]
SLC26A3	Cl ⁻ , HCO ₃ ⁻ , SO ₄ ²⁻ , Oxalate	-	-	Transports sulfate and oxalate at a lower rate than Cl ⁻ and HCO ₃ ⁻	[16]
SLC26A4	Cl ⁻ , I ⁻ , HCO ₃ ⁻	-	-	-	[17]
SLC26A5	-	-	-	Primarily a motor protein	[5]
SLC26A6	Cl ⁻ , HCO ₃ ⁻ , Oxalate, SO ₄ ²⁻	-	-	Little anion selectivity	[3]
SLC26A7	Cl ⁻	-	-	NO ₃ ⁻ >> Cl ⁻ = Br ⁻ = I ⁻ > SO ₄ ²⁻ = Glu ⁻	[7]
SLC26A8	Cl ⁻ , SO ₄ ²⁻	-	-	Modest transport activity	[3]
SLC26A9	Cl ⁻	-	-	Selectivity: I ⁻ > Br ⁻ > NO ₃ ⁻ > Cl ⁻ > Glu ⁻	[18]

Conductance:

 $\text{Br}^- > \text{Cl}^- > \text{I}^-$ $> \text{NO}_3^- >$ Glu^-

Functions as

SLC26A11

 $\text{SO}_4^{2-}, \text{Cl}^-$

-

-

a chloride

[\[11\]](#)[\[12\]](#)

channel

Note: Comprehensive K_m and V_{max} data for all SLC26 members and their various substrates are not readily available in a centralized format and often require specific experimental contexts for accurate determination.

Table 2: Tissue Distribution of Human SLC26 Family mRNA Expression

Gene	Predominant Tissue(s) of Expression	Other Tissues with Notable Expression	Reference(s)
SLC26A1	Kidney, Liver, Intestine	-	[2]
SLC26A2	Ubiquitous during development	Cartilage, Colon	[15]
SLC26A3	Colon, Duodenum	Jejunum, Ileum, Pancreas, Male reproductive tract	[16]
SLC26A4	Inner ear, Thyroid, Kidney	-	[5]
SLC26A5	Cochlea (Outer hair cells)	-	[5]
SLC26A6	Kidney, Pancreas, Intestine	Heart, Salivary glands	[2][3]
SLC26A7	Kidney, Stomach	-	[19]
SLC26A8	Testis	-	[5]
SLC26A9	Stomach, Lung	Trachea, Duodenum, Ileum, Pancreas, Salivary gland, Kidney, Brain, Heart, Prostate, Testis, Ovary, Skin	[9][10]
SLC26A11	Brain, Kidney, Placenta	-	[11][20]

This table is based on real-time reverse transcription PCR and Northern blot analyses from various human tissues.[1][21]

Key Experimental Protocols

The functional characterization of SLC26 transporters relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

Radiolabeled Substrate Uptake Assay

This assay directly measures the transport activity by quantifying the influx of a radiolabeled substrate into cells expressing the SLC26 transporter of interest.

Methodology:

- **Cell Culture:** Culture cells (e.g., HEK293, *Xenopus* oocytes) transiently or stably expressing the target SLC26 protein.
- **Preparation:** Seed cells in multi-well plates and grow to confluence. On the day of the assay, wash the cells with a pre-warmed, appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution).
- **Initiation of Uptake:** Initiate transport by adding the assay buffer containing the radiolabeled substrate (e.g., $^{36}\text{Cl}^-$, $^{35}\text{SO}_4^{2-}$, ^{14}C -oxalate) at a known concentration.
- **Incubation:** Incubate the cells for a defined period at a controlled temperature (e.g., 37°C). The incubation time should be within the linear range of uptake.
- **Termination of Uptake:** Rapidly terminate the transport by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer to remove extracellular substrate.
- **Cell Lysis:** Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
- **Quantification:** Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Normalize the radioactive counts to the protein concentration of the cell lysate and express the uptake as nmol/mg protein/min. Non-specific uptake is determined by performing the assay in the presence of a known inhibitor or in non-transfected cells.[\[4\]](#)[\[22\]](#)
[\[23\]](#)

Patch-Clamp Electrophysiology

This technique measures the ion currents across the cell membrane, providing insights into the channel-like properties and electrogenicity of SLC26 transporters.

Methodology:

- **Cell Preparation:** Plate cells expressing the SLC26 transporter onto glass coverslips suitable for microscopy.
- **Pipette Preparation:** Fabricate glass micropipettes with a resistance of 2-5 M Ω when filled with intracellular solution.
- **Solutions:** Use an extracellular (bath) solution and an intracellular (pipette) solution with defined ionic compositions.
- **Seal Formation:** Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal" (>1 G Ω).
- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
- **Voltage-Clamp Recordings:** Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps or ramps to elicit ion currents. Record the resulting currents using a patch-clamp amplifier.
- **Data Acquisition and Analysis:** Digitize and store the current traces using appropriate software. Analyze the current-voltage (I-V) relationships, ion selectivity (by ion substitution experiments), and gating properties.[\[15\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Intracellular pH (pHi) Measurement

This method is used to assess the activity of SLC26 transporters involved in bicarbonate or hydroxyl ion transport by monitoring changes in intracellular pH.

Methodology:

- **Cell Loading:** Load cells expressing the SLC26 transporter with a pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1-AM) by incubating them with the dye for a specific period.
- **Fluorescence Microscopy:** Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a perfusion system.
- **Perfusion and Stimulation:** Perfuse the cells with a physiological buffer. Induce transporter activity by changing the ionic composition of the perfusion solution (e.g., removing extracellular chloride to induce $\text{Cl}^-/\text{HCO}_3^-$ exchange).
- **Image Acquisition:** Excite the fluorescent dye at its isosbestic and pH-sensitive wavelengths and capture the emitted fluorescence using a CCD camera.
- **Data Analysis:** Calculate the ratio of the fluorescence intensities at the two emission wavelengths. Calibrate the fluorescence ratio to pHi values using the nigericin/high- K^+ method. Plot the change in pHi over time to determine the rate of transport.[\[12\]](#)[\[16\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Cell Surface Biotinylation Assay

This technique is used to quantify the amount of a specific SLC26 protein present on the cell surface, providing information on its trafficking and membrane expression.

Methodology:

- **Cell Culture:** Grow cells expressing the SLC26 transporter to confluence in culture dishes.
- **Biotinylation:** Wash the cells with ice-cold PBS. Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C to label primary amines of cell surface proteins.
- **Quenching:** Quench the biotinylation reaction by adding a quenching solution (e.g., glycine or Tris-based buffer).
- **Cell Lysis:** Lyse the cells with a suitable lysis buffer containing protease inhibitors.
- **Streptavidin Pulldown:** Incubate the cell lysate with streptavidin-conjugated beads (e.g., NeutrAvidin agarose) to capture the biotinylated (cell surface) proteins.

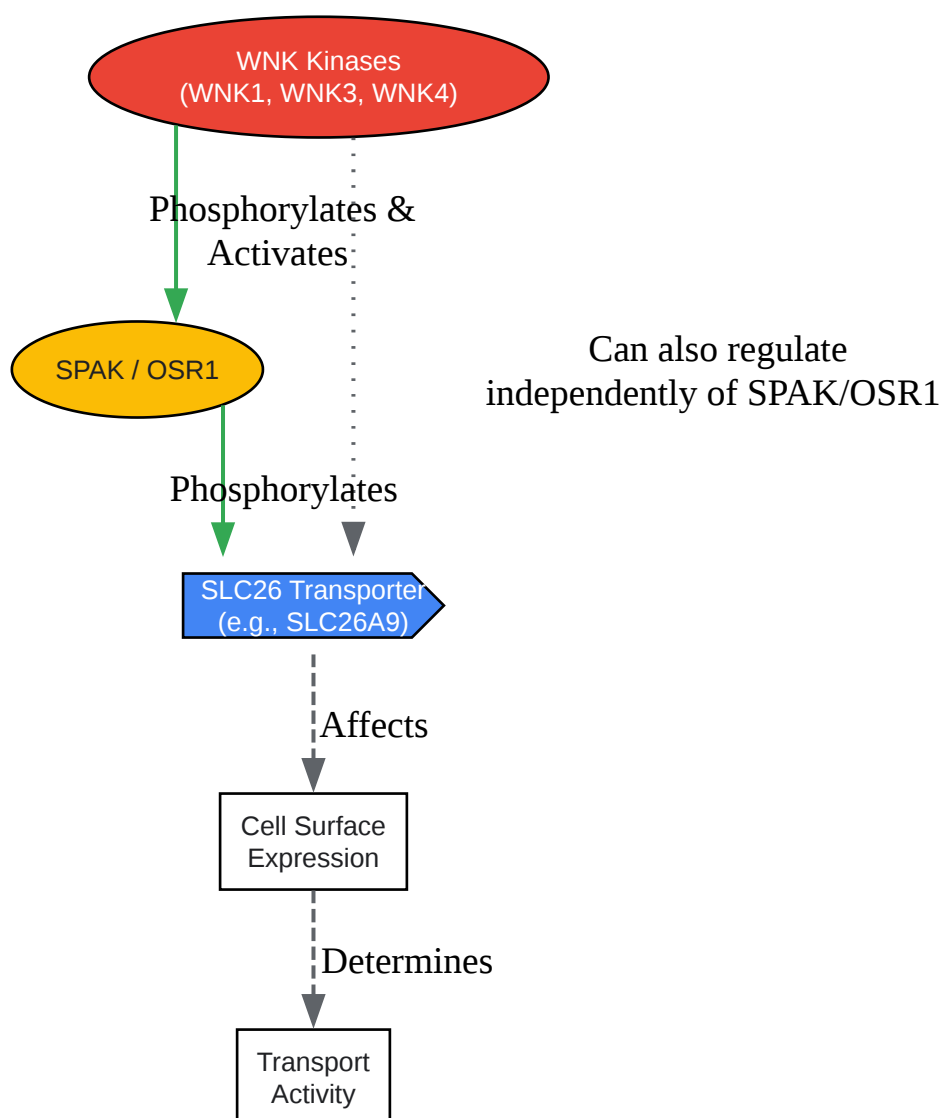
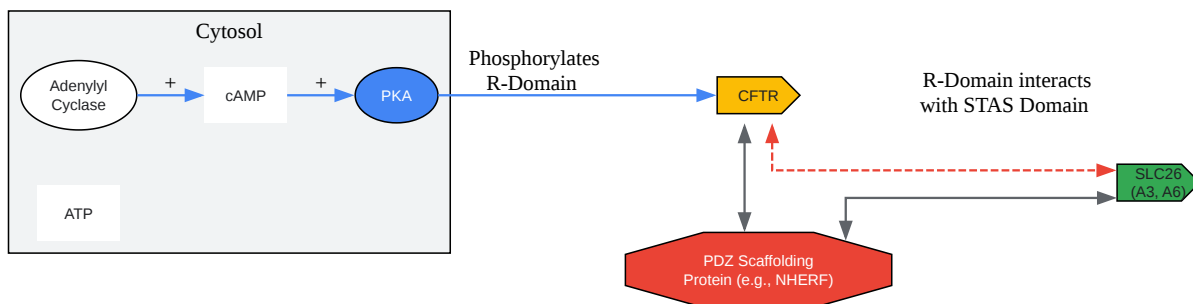
- **Washing:** Wash the beads extensively to remove non-biotinylated (intracellular) proteins.
- **Elution:** Elute the captured proteins from the beads by cleaving the disulfide bond in the biotin reagent with a reducing agent (e.g., DTT).
- **Western Blotting:** Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and detect the specific SLC26 protein using a primary antibody. The total amount of the protein in the initial lysate is also analyzed as a control.[\[17\]](#)[\[19\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

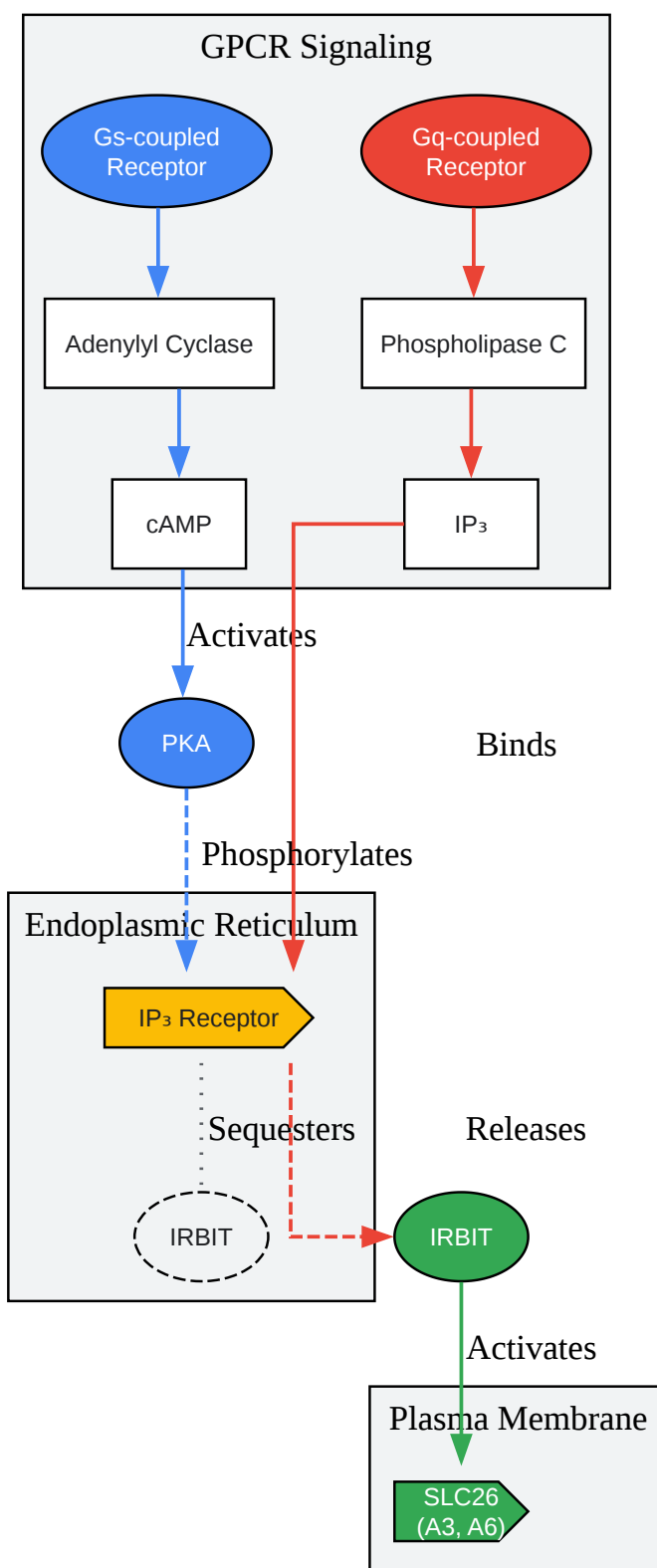
Signaling Pathways and Regulation

The activity of SLC26 transporters is tightly regulated by various signaling pathways, ensuring their proper function in response to physiological cues.

Interaction with CFTR

Several SLC26 anion exchangers, including SLC26A3, SLC26A4, and SLC26A6, functionally and physically interact with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel. This interaction is mediated by the binding of the phosphorylated R-domain of CFTR to the STAS domain of the SLC26 transporter, often facilitated by scaffolding proteins containing PDZ domains. This interaction leads to the mutual activation of both transporters, which is crucial for efficient bicarbonate secretion in tissues like the pancreas and airways.[\[2\]](#)[\[7\]](#)[\[14\]](#)[\[33\]](#)[\[34\]](#)





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- To cite this document: BenchChem. [An In-Depth Technical Guide to the SLC26 Family of Anion Exchangers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7729184#understanding-the-slc26-family-of-anion-exchangers]

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